N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Description
N-(2-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is a piperazine carboxamide derivative featuring a cinnamyl [(2E)-3-phenylprop-2-en-1-yl] group and a 2-methylphenyl substituent on the carboxamide nitrogen. This article compares the target compound with analogs differing in substituents, linker groups, and synthetic strategies.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18-8-5-6-12-20(18)22-21(25)24-16-14-23(15-17-24)13-7-11-19-9-3-2-4-10-19/h2-12H,13-17H2,1H3,(H,22,25)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEISQUGEDDGVQW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves the reaction of 2-methylphenylamine with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The substituent on the phenyl ring of the carboxamide nitrogen significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogen substituents (F, Cl) are common in analogs, likely due to their electron-withdrawing effects, which may enhance stability or receptor binding .
- In quinazolinone derivatives (), fluorophenyl analogs (e.g., A3, 57.3% yield) exhibit higher synthetic yields compared to chlorophenyl analogs (A6, 48.1%), suggesting steric or electronic effects during synthesis .
- Melting points for halogenated analogs range between 189–197°C, indicating moderate crystallinity influenced by substituent polarity .
Role of the Carboxamide Linker
The carboxamide group (-CONH-) is critical for maintaining structural integrity and biological activity:
Cinnamyl Group Variations
The (2E)-3-phenylprop-2-en-1-yl group is conserved in the target compound and analogs like those in and . Modifications to this group include:
- Nitro Substituents : (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one () introduces a nitro group on the cinnamyl phenyl ring, likely altering electronic properties and reactivity .
- Biological Implications : The cinnamyl group’s planar structure may facilitate π-π stacking in receptor binding pockets, as seen in TRPV1 agonists (e.g., CPIPC) .
Pharmacological Potential (Hypothetical)
While direct data for the target compound is lacking, insights can be drawn from analogs:
- TRP Channel Modulation : BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) is a TRPM8 antagonist, suggesting that piperazine carboxamides with lipophilic substituents (e.g., 2-methylphenyl) may target ion channels .
- Dopamine Receptor Selectivity : Substituents on the phenyl ring (e.g., 2-methyl vs. 4-fluoro) could fine-tune D2/D3 receptor selectivity, as demonstrated in .
Biological Activity
N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known as 2-methyl-AP-237, is a synthetic compound that has garnered attention due to its structural similarities to various psychoactive substances. This article explores its biological activity, mechanisms of action, and potential implications for health and safety.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H27N3O
- IUPAC Name : 1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one
Research indicates that 2-methyl-AP-237 acts primarily as a synthetic opioid. It is classified under the category of 1-cinnamylpiperazines, which are known to interact with opioid receptors in the brain. This interaction can lead to effects such as analgesia and euphoria, similar to other opioids, albeit without any established therapeutic applications .
Pharmacological Profile
The pharmacological profile of 2-methyl-AP-237 suggests significant psychoactive effects, including:
- Analgesic Effects : Potential pain relief similar to traditional opioids.
- Psychoactive Effects : Euphoria and possible addiction risks.
Toxicity and Adverse Effects
There have been reports linking 2-methyl-AP-237 to serious adverse events, including fatalities. Its abuse potential has raised concerns among health authorities, leading to recommendations for international control under narcotics regulations .
Case Study 1: Adverse Events
A study conducted in several European countries reported instances of severe adverse reactions associated with the use of 2-methyl-AP-237. These incidents included hospitalizations and fatalities, prompting regulatory scrutiny and calls for classification as a controlled substance .
Case Study 2: Detection in Seized Samples
Law enforcement agencies have detected 2-methyl-AP-237 in illicit drug samples. Analysis of these samples revealed its presence alongside other known narcotics, indicating its role in the illicit drug market .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 2-methyl-AP-237:
| Study | Findings |
|---|---|
| Study A | Confirmed opioid receptor binding affinity similar to traditional opioids. |
| Study B | Documented cases of misuse leading to severe health crises. |
| Study C | Suggested potential for addiction due to psychoactive effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
